7,8-Diaminopelargonic acid dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

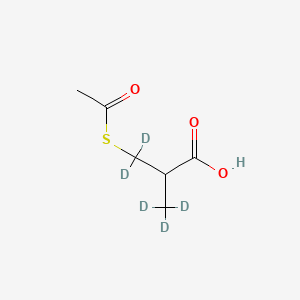

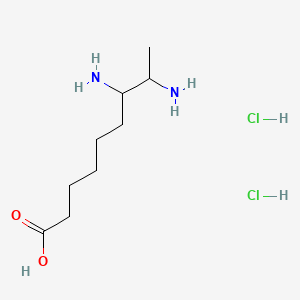

7,8-Diaminopelargonic acid dihydrochloride (CAS: 951786-35-9) is a vitamer of Biotin . It has a molecular formula of C9H22Cl2N2O2 and a molecular weight of 261.19 g/mol .

Synthesis Analysis

The enzyme 7,8-diaminopelargonic acid aminotransferase utilizes S-adenosyl-L-methionine to transaminate the biotin precursor 7-keto-8-aminopelargonic acid and form the next intermediate in the pathway, 7,8-diaminopelargonic acid . The enzyme has been purified nearly 1000-fold from an extract of a regulatory mutant of Escherichia coli which is derepressed for the enzymes of the biotin operon .Molecular Structure Analysis

The molecular structure of 7,8-Diaminopelargonic acid dihydrochloride includes a seven-stranded predominantly parallel beta-sheet, surrounded by alpha-helices . The structure is associated with the major band in gels run at two different gel concentrations and two different pH values . The cofactor, pyridoxal phosphate, can be resolved from the enzyme in the presence of phosphate buffer after incubation with the amino donor, S-adenosyl-L-methionine .Chemical Reactions Analysis

The product of the first transamination step in the reaction catalyzed by diaminopelargonate (DAPA) synthase has been shown to be 4- (S-adenosyl)-2-oxobutanoate, which has been trapped as the corresponding alcohol .Physical And Chemical Properties Analysis

7,8-Diaminopelargonic acid dihydrochloride has a molecular weight of 261.19 g/mol . It has a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 7 . The Exact Mass is 260.1058333 g/mol and the Monoisotopic Mass is also 260.1058333 g/mol .科学的研究の応用

Biotin Biosynthesis

7,8-Diaminopelargonic acid (DAPA) aminotransferase, an enzyme responsible for DAPA synthesis from 7-keto-8-aminopelargonic acid (KAPA) in biotin biosynthesis by microorganisms, was examined in crude cell-free extracts from about 100 strains of bacteria . This shows that 7,8-Diaminopelargonic acid dihydrochloride plays a crucial role in the biosynthesis of biotin, a vital nutrient for many organisms.

Enzyme Characterization

The enzyme from Brevibacterium divaricatum, which is responsible for DAPA synthesis, was purified and characterized . The purified enzyme had absorption maxima at 320 nm and 410 nm, as well as at 280 nm . This suggests that 7,8-Diaminopelargonic acid dihydrochloride can be used in enzyme characterization studies.

Amino Donor Studies

Only S-adenosyl-L-methionine showed activity as an amino donor, while L-methionine, which was also active with the crude cell-free extract, showed no activity . This indicates that 7,8-Diaminopelargonic acid dihydrochloride can be used in studies investigating amino donors.

Cofactor Effectiveness

Both pyridoxal 5′-phosphate (PLP) and pyridoxamine 5′-phosphate were effective as cofactors . This suggests that 7,8-Diaminopelargonic acid dihydrochloride can be used in studies investigating the effectiveness of various cofactors.

Inhibition Studies

The enzyme activity was strongly inhibited by typical inhibitors of PLP enzyme . This indicates that 7,8-Diaminopelargonic acid dihydrochloride can be used in studies investigating enzyme inhibition.

Repression of Enzyme Synthesis

An obvious repression of enzyme synthesis was observed on the addition of biotin to the culture medium . This suggests that 7,8-Diaminopelargonic acid dihydrochloride can be used in studies investigating the repression of enzyme synthesis.

作用機序

Target of Action

The primary target of 7,8-Diaminopelargonic Acid Dihydrochloride is the enzyme Adenosylmethionine-8-amino-7-oxononanoate aminotransferase . This enzyme is found in Escherichia coli (strain K12) .

Mode of Action

7,8-Diaminopelargonic Acid Dihydrochloride interacts with its target enzyme, Adenosylmethionine-8-amino-7-oxononanoate aminotransferase, by acting as a substrate . The enzyme utilizes S-adenosyl-L-methionine to transaminate the biotin precursor 7-keto-8-aminopelargonic acid, forming 7,8-Diaminopelargonic Acid .

Biochemical Pathways

The compound is involved in the biosynthesis of Biotin, also known as Vitamin B5 . It undergoes a series of chemical reactions in the body to form Coenzyme A, which participates in the metabolism of proteins, fats, and sugars .

Pharmacokinetics

It is known that the compound is stable at room temperature . It is soluble in water and acidic solutions, but insoluble in organic solvents .

Result of Action

The result of the action of 7,8-Diaminopelargonic Acid Dihydrochloride is the formation of Coenzyme A, which is crucial for various metabolic processes. Coenzyme A is involved in the metabolism of proteins, fats, and sugars, thus playing a significant role in energy production .

Action Environment

The action of 7,8-Diaminopelargonic Acid Dihydrochloride is influenced by various environmental factors. For instance, its solubility is affected by the pH of the environment . Additionally, the compound is stable at room temperature, suggesting that temperature is a crucial factor in its stability . .

Safety and Hazards

The safety data sheet advises to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

7,8-diaminononanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBOAYSDSCJELT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCCC(=O)O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20356-91-6 |

Source

|

| Record name | 7,8-diaminononanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)